Molecular Weight and Lipophilicity Differentiation from Des-Methyl Analog
The 4-methyl substitution on the pyridine ring differentiates this compound (MW 174.20 g/mol) from its direct des-methyl analog 2-(1H-imidazol-1-yl)pyridin-3-amine (MW 160.18 g/mol), a 14.02 Da difference. The calculated LogP values differ substantially (target compound 1.16 vs. analog 1.43 ), indicating the methyl substitution unexpectedly decreases lipophilicity relative to the unsubstituted analog—a counterintuitive finding that impacts solubility and membrane permeability predictions in drug discovery campaigns .
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | MW: 174.20 g/mol; LogP: 1.15792 |
| Comparator Or Baseline | 2-(1H-Imidazol-1-yl)pyridin-3-amine (CAS 156489-93-9); MW: 160.18 g/mol; LogP: 1.43070 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔLogP = -0.27 |
| Conditions | Calculated physicochemical properties from vendor computational datasets |
Why This Matters
The unexpected LogP decrease with methyl addition indicates a non-additive structure-property relationship, making the target compound uniquely suited for applications requiring lower lipophilicity without sacrificing the core pyridinylimidazole pharmacophore.
